molecular formula C14H9Cl2N5O B12533777 N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-92-5

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12533777
CAS No.: 651769-92-5
M. Wt: 334.2 g/mol
InChI Key: HAHHZJRHHGIHKY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride under reflux conditions.

    Coupling with Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction with an appropriate dichlorophenyl halide. This step may require the use of a base such as potassium carbonate and a palladium catalyst.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate product with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of inflammatory pathways or the disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-(1H-tetrazol-5-yl)benzamide: Similar structure but with a different tetrazole isomer.

    N-(3,4-dichlorophenyl)-4-(2H-tetrazol-4-yl)benzamide: Another isomer with the tetrazole ring in a different position.

    N-(3,4-dichlorophenyl)-4-(2H-tetrazol-3-yl)benzamide: Yet another isomer with a different tetrazole configuration.

Uniqueness

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

651769-92-5

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-11-6-5-10(7-12(11)16)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21)

InChI Key

HAHHZJRHHGIHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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